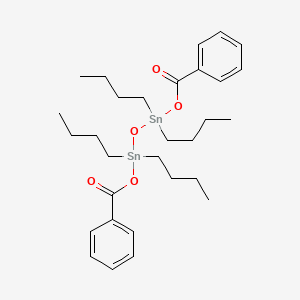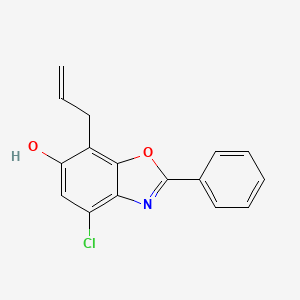![molecular formula C16H15F3O3 B14296475 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol CAS No. 111916-05-3](/img/structure/B14296475.png)
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol is an organic compound that features both hydroxy and trifluoromethyl functional groups. These functional groups are known for their significant impact on the compound’s chemical properties and reactivity. The presence of the hydroxy group makes the compound potentially useful in various chemical reactions, while the trifluoromethyl group can enhance its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where a phenol derivative reacts with a trifluoromethyl-substituted benzene under acidic conditions. This is followed by a series of reduction and oxidation steps to introduce the hydroxy and diol functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. High-pressure reactors and continuous flow systems can be employed to scale up the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohols.
Scientific Research Applications
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxy and trifluoromethyl groups may interact with biological targets, making it useful in drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the trifluoromethyl group can enhance binding affinity and stability. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-1-phenylpropane-1,3-diol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(4-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol: The methoxy group can alter the compound’s reactivity and biological activity.
Uniqueness
1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol is unique due to the presence of both hydroxy and trifluoromethyl groups. This combination can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
111916-05-3 |
|---|---|
Molecular Formula |
C16H15F3O3 |
Molecular Weight |
312.28 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol |
InChI |
InChI=1S/C16H15F3O3/c17-16(18,19)13-3-1-2-12(10-13)15(22,8-9-20)11-4-6-14(21)7-5-11/h1-7,10,20-22H,8-9H2 |
InChI Key |
NQXSKNQJWGFXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CCO)(C2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)


![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)


![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)

![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)


![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)

![2-[(13-Bromotridecyl)oxy]oxane](/img/structure/B14296457.png)
